2,4,6-Tri-t-butyl phenoxy lithium
Description
Significance of Bulky Ligands in Main Group and Transition Metal Chemistry
Bulky ligands are crucial in both main group and transition metal chemistry for several reasons. They provide steric shielding to a metal center, which can prevent undesirable side reactions, such as oligomerization or disproportionation. rsc.org This steric hindrance can also be used to control the coordination number of a metal complex, often leading to the isolation of low-coordinate species with unusual geometries and reactivities. rsc.orgrsc.org
In main group chemistry, the use of extremely bulky ligands has enabled the synthesis and characterization of highly reactive compounds with low coordination numbers. rsc.orgrsc.org These include monomeric Group 1 and 2 complexes, as well as low-valent species of the heavier p-block elements. rsc.org The steric bulk of the ligand is often the key factor in stabilizing these otherwise unstable molecules.
In transition metal chemistry, bulky ligands play a critical role in catalysis. They can influence the selectivity of a catalytic reaction by controlling the approach of substrates to the metal center. wikipedia.orgnih.gov For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky phosphine (B1218219) ligands can promote the desired reductive elimination step and prevent side reactions. nih.gov Furthermore, bulky ligands can stabilize reactive intermediates and allow for the study of their structure and bonding, providing valuable insights into reaction mechanisms. wikipedia.org
Evolution of Sterically Hindered Phenoxide Chemistry
The study of sterically hindered phenols and their corresponding phenoxides has a rich history. Initially, these compounds were primarily investigated for their antioxidant properties. researchgate.netmdpi.com The bulky substituents on the phenol (B47542) ring, typically tert-butyl groups at the ortho and para positions, were found to effectively scavenge free radicals. researchgate.netmdpi.com
Over time, the focus of research shifted towards the coordination chemistry of sterically hindered phenoxides. These ligands were found to be excellent for stabilizing a wide range of metal ions in various oxidation states. The combination of a hard phenoxide donor atom and the soft, bulky organic periphery makes them versatile ligands. They can be used to create well-defined metal complexes with specific steric and electronic properties. The development of a diverse array of sterically hindered phenoxide ligands has been instrumental in advancing the fields of coordination chemistry and catalysis. nih.govrsc.org
Rationale for Investigating 2,4,6-Tri-t-butyl Phenoxy Lithium
This compound is the lithium salt of the sterically hindered phenol, 2,4,6-tri-tert-butylphenol. wikipedia.org The investigation of this compound is driven by several factors. Firstly, as an organolithium reagent, it is a strong base. wikipedia.org However, the extreme steric bulk provided by the three tert-butyl groups makes the phenoxide a very non-nucleophilic base. This property is highly desirable in organic synthesis, where it can be used to deprotonate acidic protons without the risk of nucleophilic attack on other functional groups.
Secondly, the 2,4,6-tri-t-butyl phenoxy ligand is of great interest in coordination chemistry. The large steric profile of this ligand can be used to create coordinatively unsaturated metal complexes, which are often highly reactive and can exhibit novel catalytic activity. The lithium salt, this compound, serves as a convenient starting material for the synthesis of a wide range of metal complexes with this bulky phenoxide ligand.
Finally, the study of this compound and its derivatives provides fundamental insights into the effects of steric hindrance on chemical reactivity and structure. The interplay between the electronic properties of the phenoxide and the steric demands of the tert-butyl groups can lead to unusual bonding and reactivity patterns.
Properties of 2,4,6-Tri-tert-butylphenol
| Property | Value |
| Chemical formula | C18H30O |
| Molar mass | 262.437 g·mol−1 wikipedia.org |
| Appearance | Colorless solid wikipedia.org |
| CAS Number | 732-26-3 wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H29LiO |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
lithium;2,4,6-tritert-butylphenolate |
InChI |
InChI=1S/C18H30O.Li/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1 |
InChI Key |
HBESVEXXAGHJGA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Tri T Butyl Phenoxy Lithium
Direct Deprotonation of 2,4,6-Tri-t-butylphenol
The most common and straightforward method for synthesizing 2,4,6-Tri-t-butyl phenoxy lithium is the direct deprotonation of the parent phenol (B47542), 2,4,6-Tri-t-butylphenol. This phenol is a weak acid, and its hydroxyl proton can be abstracted by a strong base to form the desired lithium salt. wikipedia.org The significant steric hindrance provided by the three tert-butyl groups on the aromatic ring influences the reactivity of the phenol and the resulting phenoxide. wikipedia.org
Organolithium reagents are powerful bases commonly employed for the deprotonation of weakly acidic protons. Among these, n-Butyllithium (n-BuLi) is a widely used and commercially available option for the synthesis of lithium phenoxides. researchgate.net The reaction involves treating a solution of 2,4,6-Tri-t-butylphenol with a stoichiometric amount of n-BuLi. The butyl anion acts as the strong base, abstracting the acidic phenolic proton to yield the lithium phenoxide and butane (B89635) as a byproduct.
The general reaction is as follows: (CH₃)₃C)₃C₆H₂OH + n-C₄H₉Li → ((CH₃)₃C)₃C₆H₂OLi + C₄H₁₀
This type of acid-base reaction is typically fast and efficient. Similar deprotonation strategies are employed for a variety of carbon acids, highlighting the versatility of organolithium bases in organic synthesis. wikipedia.orgresearchgate.net The choice of an organolithium base like n-BuLi or the more sterically hindered and potent tert-butyllithium (t-BuLi) can influence the reaction rate and selectivity, especially in more complex substrates. researchgate.netwikipedia.org
To ensure high yield and purity of this compound, several reaction parameters must be carefully controlled. These optimizations are crucial for preventing side reactions and ensuring the complete formation of the desired product.
Key Reaction Parameters:
Solvent: The choice of solvent is critical. Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbon solvents like hexanes and pentane are typically used to prevent reaction with the highly basic organolithium reagent. orgsyn.orgthieme-connect.de THF is often preferred as it can solvate the lithium cation, potentially increasing the reactivity of the base. researchgate.net
Temperature: Deprotonation reactions with organolithium reagents are often highly exothermic. orgsyn.org Therefore, the reaction is typically carried out at low temperatures, such as -78 °C (dry ice/acetone bath), to control the reaction rate, minimize side reactions, and ensure safety. orgsyn.org The n-BuLi is added dropwise to the phenol solution to maintain a low internal temperature. orgsyn.org
Stoichiometry: The use of a precise stoichiometry is important. While a 1:1 molar ratio of phenol to n-BuLi is theoretically required, in practice, a slight excess of the deprotonating agent may be used to ensure complete conversion of the starting material. nih.gov However, a large excess should be avoided as it can complicate the purification process.
Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. wikipedia.org Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using air-free techniques to prevent degradation of the reagent and product. wikipedia.orgorgsyn.org
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous THF, Diethyl Ether, Hexanes | Aprotic to prevent reaction with n-BuLi; THF can enhance reactivity. |
| Temperature | -78 °C to 0 °C | Controls exothermic reaction, minimizes side products. orgsyn.org |
| Reagent Addition | Slow, dropwise addition of n-BuLi | Maintains temperature control. orgsyn.org |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition of organolithium reagent by air and moisture. wikipedia.org |
| Stoichiometry | ~1:1 (Phenol:n-BuLi) | Ensures efficient conversion without large excess of reactive base. |
Alternative Synthetic Routes to Sterically Hindered Lithium Phenoxides
One alternative approach involves a lithium-halogen exchange reaction. For instance, an aryl halide precursor, such as 2,4,6-Tri-t-butylbromobenzene, can be treated with an organolithium reagent like n-butyllithium. This reaction generates an aryllithium intermediate, which can then be reacted with an oxygen source or undergo subsequent reactions to form the phenoxide. researchgate.net
Another strategy involves the use of alternative lithium bases. While organolithiums are common, other strong lithium bases like lithium diisopropylamide (LDA) or lithium hydroxide (B78521) (LiOH) could potentially be used, although their effectiveness would depend on the acidity of the phenol and the reaction conditions. researchgate.net For highly hindered phenols, the stronger basicity of organolithium reagents is generally preferred.
Furthermore, novel synthetic pathways can lead to the formation of hindered phenoxides as part of the reaction mechanism. For example, in the synthesis of certain ynolates, a non-brominated 2,6-di-tert-butylphenyl ester is treated with t-BuLi, where lithium 2,6-di-tert-butylphenoxide is generated as a less basic leaving group. acs.org This demonstrates an indirect route to the formation of a related sterically hindered lithium phenoxide.
Purification and Isolation Techniques for Lithium Phenoxides
The purification and isolation of this compound are crucial for obtaining a product of high purity, which is essential for its use in subsequent sensitive reactions. The techniques employed are standard for air- and moisture-sensitive compounds.
Precipitation and Filtration: Upon formation, the lithium phenoxide may precipitate from the reaction solvent, especially if a non-polar hydrocarbon solvent is used. The solid product can then be isolated by filtration under an inert atmosphere. The solid is typically washed with a cold, non-polar solvent (like pentane or hexane) to remove any unreacted starting materials or soluble byproducts.
Removal of Solvent: If the product is soluble in the reaction solvent, the solvent can be removed in vacuo (under vacuum) to yield the solid lithium phenoxide. rsc.org This is a common procedure for isolating products from solution. rsc.org
Recrystallization: For higher purity, recrystallization is a powerful technique. The crude product is dissolved in a minimal amount of a suitable hot solvent in which it has high solubility, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities in the mother liquor. For a related compound, the 2,4,6-tri-t-butylphenoxyl radical, recrystallization from acetonitrile (B52724) at -30 °C was effective in growing crystals. rsc.org A similar low-temperature recrystallization could be applied to the lithium salt.
Sublimation: For compounds that are thermally stable, vacuum sublimation can be an effective purification method. The compound is heated under high vacuum, causing it to transition directly from a solid to a gas, and then it is condensed back into a solid on a cold surface, leaving non-volatile impurities behind.
| Technique | Description | Applicability |
|---|---|---|
| Filtration | Separation of the solid product from the reaction mixture under inert atmosphere. | Used when the product precipitates from the reaction solvent. |
| Solvent Removal | Evaporation of the solvent under vacuum to obtain the solid product. rsc.org | Used when the product is soluble in the reaction solvent. |
| Recrystallization | Dissolving the crude product in a hot solvent and cooling to form pure crystals. rsc.org | Effective for removing soluble impurities and achieving high purity. |
| Sublimation | Purification by phase transition from solid to gas and back to solid under vacuum. | Suitable for thermally stable, volatile solids. |
Structural Characterization and Aggregation Phenomena of 2,4,6 Tri T Butyl Phenoxy Lithium
Solid-State Structural Elucidation
The solid-state structure of 2,4,6-tri-t-butyl phenoxy lithium and its adducts provides critical insights into the coordination preferences of the lithium ion and the packing forces at play.
X-ray Crystallographic Analysis of this compound Adducts
For instance, in the presence of diethyl ether (OEt2), a dimeric adduct is formed. The molecular structure of this dimer features a central four-membered (Li-O)2 ring. Each lithium atom is typically coordinated to two bridging phenoxy oxygen atoms and one molecule of the coordinating solvent. This results in a three-coordinate lithium center, a common motif for organolithium compounds.
Analysis of Dimeric and Oligomeric Aggregation Motifs
The primary aggregation motif observed in the solid state for this compound and its less substituted counterparts is the dimer. acs.org This dimeric structure is characterized by a planar Li2O2 core where the lithium and oxygen atoms are bridged. The bulky substituents on the phenyl ring effectively encapsulate this core, preventing further aggregation.
While dimers are prevalent, the possibility of higher oligomeric structures cannot be entirely dismissed, especially with less sterically demanding phenoxides or in the absence of strongly coordinating solvents. However, for this compound, the three bulky tert-butyl groups create significant steric hindrance that strongly disfavors the formation of trimers, tetramers, or larger oligomers in the solid state. The stability of the dimeric motif is a direct consequence of the steric demands of the phenoxy ligand.
Solution-Phase Aggregation Behavior
The aggregation state of this compound in solution is a dynamic equilibrium that is highly dependent on the nature of the solvent and the concentration of the solute.
Spectroscopic Investigations of Solution Aggregates (e.g., NMR, Cryoscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy and cryoscopy are powerful techniques for probing the aggregation state of lithium phenoxides in solution. nd.edu Cryoscopic measurements in non-coordinating solvents like cyclohexane (B81311) have been used to determine the degree of aggregation. acs.org For bulky lithium phenoxides, these studies often indicate the presence of dimeric species in solution.
¹³C NMR spectroscopy is particularly informative. nd.edu The chemical shifts of the carbon atoms in the phenoxy ligand, especially those close to the lithium-oxygen bond, are sensitive to the aggregation state. By monitoring these chemical shifts at different concentrations and temperatures, it is possible to distinguish between different aggregates, such as dimers and tetramers. For many lithium phenolates, an equilibrium between dimeric and tetrameric forms is observed in solution. nd.edu The position of this equilibrium is influenced by both steric and electronic factors.
Influence of Solvent Polarity and Coordinating Ability on Aggregation
The nature of the solvent plays a critical role in determining the degree of aggregation of lithium phenoxides in solution. nd.edu The polarity and coordinating ability of the solvent molecules directly impact the stability of the different aggregate forms.
In weakly polar, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the solvent molecules can coordinate to the lithium centers. acs.orgnd.edu This coordination helps to stabilize smaller aggregates, such as dimers, by satisfying the coordination requirements of the lithium ions. Solvents with high Lewis basicity and low steric hindrance are particularly effective at favoring the formation of dimers over tetramers. nd.edu
Conversely, in non-coordinating or very weakly coordinating solvents, the lithium phenoxides have a greater tendency to form higher-order aggregates, like tetramers or even hexamers, to maximize the coordination of the lithium ions through inter-ionic interactions. nd.edu The bulky tert-butyl groups of this compound, however, provide significant steric hindrance that counteracts this tendency, generally favoring lower aggregation states even in less coordinating media. The interplay between the steric bulk of the phenoxide and the solvating power of the medium dictates the predominant species in solution.
Steric Impact of tert-Butyl Groups on Lithium-Oxygen Coordination
The tert-butyl group, with its (CH₃)₃C- formula, is a sterically demanding substituent in organic chemistry that significantly impacts the structure and properties of molecules. nih.gov Its considerable size can create steric hindrance, which may slow down or prevent reactions at adjacent locations. nih.gov In the case of this compound, the phenol (B47542) ring is symmetrically substituted with three of these bulky groups, creating a highly congested environment. wikipedia.org
This steric crowding directly impacts the coordination between the lithium cation and the phenoxide oxygen. The large tert-butyl groups shield the oxygen atom, hindering the approach of other molecules, including other phenoxide units. nih.gov This steric hindrance has a profound effect on the aggregation state of the compound. While simpler organolithium species often form complex aggregates like tetramers or hexamers, the steric bulk of the 2,4,6-tri-t-butylphenyl group suppresses the formation of such large structures. wikipedia.orgnih.gov Instead, it favors lower aggregation states, such as dimers or, in the presence of strongly coordinating solvents, even monomers. nih.gov
The steric pressure exerted by the ortho-positioned tert-butyl groups also influences the geometry of the lithium-oxygen bond itself. This can lead to a weakening of the Li⁺-solvent interaction. researchgate.net The isomerization from less bulky alkyl groups to tert-butyl groups can weaken the solvation effect, and excessive steric hindrance may even obstruct the migration of lithium ions. researchgate.net This hindrance can reduce the conformational flexibility of the molecule, potentially leading to increased strain. numberanalytics.com
| Feature | Unhindered Lithium Phenoxide (e.g., Lithium Phenoxide) | Sterically Hindered Lithium Phenoxide (this compound) | Primary Steric Influence |
|---|---|---|---|
| Predominant Aggregation State | Higher-order aggregates (tetramers, hexamers) | Lower-order aggregates (dimers, monomers) | Inter-unit repulsion between bulky substituents. nih.gov |
| Li-O Coordination Environment | Accommodates multiple Li-O contacts in a compact core | Fewer Li-O contacts; coordination sphere is more open or solvent-occupied | Shielding of the oxygen atom by ortho-tert-butyl groups. nih.gov |
| Solubility in Non-polar Solvents | Often lower due to lattice energy of aggregates | Generally higher | Bulky groups disrupt crystal packing and interact favorably with hydrocarbon solvents. |
| Reactivity | Can be moderated by the stability of the aggregate | Often more reactive due to lower aggregation state | Less energy is required to break apart dimers or monomers for a reaction to occur. |
Theoretical Models of Aggregation in Organolithium Phenoxides
The aggregation of organolithium compounds is a result of the electron-deficient character of lithium and the highly polar nature of the carbon-lithium or oxygen-lithium bond. wikipedia.orgnih.gov To understand and predict the structures of these aggregates, theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools. nih.gov These computational methods allow for the calculation of the relative stabilities of various possible aggregate structures, such as dimers, trimers, and tetramers, both in the gas phase and in different solvents. nih.gov
For organolithium phenoxides, theoretical models explore the potential energy surfaces for the formation of various (LiO)n cores. Common motifs include planar rhomboid dimers and cubane-like tetramers. The calculations take into account several factors:
Electrostatic Interactions: The attraction between the positively charged lithium centers and the negatively charged oxygen centers.
Steric Repulsion: The spatial clash between the bulky organic substituents on the phenoxide rings.
Solvation Effects: The coordination of solvent molecules (like tetrahydrofuran or diethyl ether) to the lithium atoms, which can stabilize the aggregate and often favors the dissociation of larger clusters into smaller ones. nih.gov
In the specific case of this compound, theoretical models would strongly predict that steric repulsion is the dominant factor determining the aggregation state. The immense steric clash that would occur between the tert-butyl groups in a compact, cubane-type tetrameric structure would render this arrangement highly energetically unfavorable. nih.gov
| Aggregation Model | Predicted Structure | Applicability to this compound | Governing Factor |
|---|---|---|---|
| Monomer | [ArOLi(S)n] (S = solvent) | Favored in strongly coordinating solvents (e.g., THF). nih.gov | Solvent coordination to Li⁺ overcomes dimerization energy. |
| Dimer | [ArOLi]₂ | Highly probable in non-polar solvents or with limited coordinating solvent. | Represents a balance between electrostatic stabilization and steric repulsion. nih.gov |
| Tetramer (Cubane) | [ArOLi]₄ | Theoretically predicted to be highly unstable/unfavorable. | Extreme steric repulsion between the multiple tri-tert-butylphenyl groups. nih.gov |
| Ladder Structures | Open-chain aggregates | Possible, but less common for phenoxides compared to amides. Likely less stable than a dimer. | Steric hindrance might favor linear over closed structures in some specific cases. nih.gov |
Reactivity Profiles and Mechanistic Investigations of 2,4,6 Tri T Butyl Phenoxy Lithium
2,4,6-Tri-t-butyl phenoxy lithium as a Bulky, Non-Nucleophilic Base
The most prominent feature of 2,4,6-tri-t-butylphenoxy lithium is its pronounced steric bulk. The three tert-butyl groups effectively encumber the phenoxide oxygen, severely restricting its ability to act as a nucleophile. This characteristic makes it a valuable reagent in organic synthesis, particularly as a strong, non-nucleophilic base.
In elimination reactions, the choice of base can significantly influence the regioselectivity of the resulting alkene. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted, and thus more thermodynamically stable, alkene. masterorganicchemistry.comlibretexts.org However, sterically hindered bases like 2,4,6-tri-t-butylphenoxy lithium can override this preference, leading to the formation of the less substituted (non-Zaitsev or Hofmann) product. masterorganicchemistry.comchadsprep.com
The bulky nature of the base makes it difficult to access sterically hindered protons. Instead, it preferentially abstracts a more accessible proton from a less substituted carbon atom. This kinetic control results in the formation of the less stable, but kinetically favored, non-Zaitsev alkene. For instance, in the elimination of a secondary alkyl halide, a small base like ethoxide would yield the Zaitsev product as the major isomer, whereas 2,4,6-tri-t-butylphenoxy lithium would favor the Hofmann product. libretexts.org
The basicity of 2,4,6-tri-t-butylphenoxy lithium is often compared to other common bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) and lithium t-butoxide. While all three are strong bases, their relative strengths and steric profiles differ, leading to distinct applications in synthesis.
LDA is an exceptionally strong base, widely used for the deprotonation of a variety of carbon acids. nih.gov Its steric hindrance is substantial, but generally less than that of 2,4,6-tri-t-butylphenoxy lithium. Lithium t-butoxide is another strong, sterically demanding base. wikipedia.org The choice between these bases often depends on the specific substrate and desired outcome. For instance, the extreme steric bulk of 2,4,6-tri-t-butylphenoxy lithium can lead to higher selectivity for the non-Zaitsev product in certain elimination reactions compared to LDA or lithium t-butoxide. chadsprep.com
Table 1: Comparison of Common Hindered Lithium Bases
| Base | Formula | Key Features | Common Applications |
| 2,4,6-Tri-t-butylphenoxy lithium | C₁₈H₂₉LiO | Extremely bulky, non-nucleophilic | Highly selective non-Zaitsev eliminations |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Very strong base, moderately bulky | Deprotonation of carbon acids, ester enolate formation |
| Lithium t-Butoxide | (CH₃)₃COLi | Strong base, bulky | Elimination reactions, deprotonation |
Reactivity at the Phenoxide Oxygen Center
Despite its steric hindrance, the oxygen atom of 2,4,6-tri-t-butylphenoxy lithium can participate in certain reactions, primarily those that are not sterically demanding or are driven by strong thermodynamic forces.
2,4,6-Tri-t-butylphenoxy lithium is a valuable precursor for the synthesis of a wide range of metal phenoxide complexes through transmetalation reactions. In these reactions, the lithium cation is exchanged for another metal ion. This method has been successfully employed to synthesize complexes with various main group and transition metals. The bulky 2,4,6-tri-t-butylphenoxide ligand can stabilize unusual coordination geometries and low-coordinate metal centers.
The coordination chemistry of the 2,4,6-tri-t-butylphenoxide ligand is rich and varied. The steric bulk of the ligand plays a crucial role in determining the structure and reactivity of the resulting metal complexes. wikipedia.org For example, it can enforce low coordination numbers, leading to coordinatively unsaturated and highly reactive metal centers. These complexes have found applications in catalysis and as models for active sites in metalloenzymes. The ligand has been used to stabilize complexes of a wide array of metals, including those from the alkali metals, alkaline earth metals, lanthanides, and transition metal series.
Reactivity of the Aromatic Ring System
The electron-rich aromatic ring of 2,4,6-tri-t-butylphenoxy lithium is susceptible to attack by strong electrophiles. However, the steric hindrance provided by the tert-butyl groups significantly influences the regioselectivity of these reactions. While the phenoxide is an activating group, directing electrophiles to the ortho and para positions, the bulky substituents can block these sites. Consequently, reactions may occur at less sterically hindered positions or may not proceed at all. Abnormal reactions have been observed, for instance, in the reaction with selenoformates, which suggests the possible intermediacy of a selenobenzaldehyde. rsc.org
Electrochemical and Chemical Oxidation Pathways
The oxidation of this compound proceeds via the phenolate (B1203915) anion. As an electron-rich aromatic compound, it is readily oxidized both chemically and electrochemically. wikipedia.org
Chemical Oxidation: In an alkaline solution, the phenolate can be oxidized to generate the corresponding phenoxyl radical. A common laboratory method for this transformation is the use of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the oxidizing agent. wikipedia.orgrsc.org This reaction involves a single-electron transfer from the oxygen atom of the phenolate to the ferricyanide complex. wikipedia.org The reaction of the phenoxy radical with molecular oxygen, which exists as a diradical in its ground state, leads to the formation of a 4,4'-linked peroxide, which presents as yellow crystals. wikipedia.orgwikipedia.org
Electrochemical Oxidation: The phenolate anion also undergoes facile electrochemical oxidation. This process is initiated by a reversible one-electron oxidation to form the stable 2,4,6-tri-t-butylphenoxyl radical. wikipedia.org Further electron removal from this stable radical species leads to the formation of a phenoxonium cation. In aqueous environments, this cation reacts to yield 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.org Under acidic conditions, this hydroxy-dienone can undergo dealkylation by cleaving the tert-butyl group at the 4-position to form 2,6-di-tert-butylhydroquinone, which is then oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org
Formation and Characterization of the 2,4,6-Tri-t-butylphenoxyl Radical
The oxidation of this compound or its parent phenol (B47542) leads to the formation of the highly stable 2,4,6-tri-t-butylphenoxyl radical. wikipedia.orgwikipedia.org
Formation: The radical is typically synthesized in the lab by reacting the parent phenol, 2,4,6-tri-t-butylphenol, with an oxidizing agent like potassium ferricyanide in a basic medium such as a sodium hydroxide (B78521) solution. rsc.org The bulky tert-butyl groups provide exceptional steric hindrance around the radical center, preventing typical radical decay pathways like dimerization at the oxygen atom. canada.ca
Characterization: The 2,4,6-tri-t-butylphenoxyl radical is distinguished by its intense, deep-blue color. wikipedia.orgwikipedia.org It is remarkably stable, capable of existing for several weeks at room temperature without significant decomposition. wikipedia.org Upon cooling to -70 °C, it forms blue crystals. wikipedia.orgwikipedia.org The first crystal structure of this monomeric phenoxyl radical has been successfully determined through X-ray diffraction, confirming its molecular geometry. rsc.org Spectroscopic analysis, including UV-Visible and electron paramagnetic resonance (EPR), are key characterization techniques. rsc.orgcanada.ca The UV-Vis spectrum in acetonitrile (B52724) shows a maximum absorbance (λmax) at 626 nm. rsc.org
Properties of 2,4,6-Tri-t-butylphenoxyl Radical
| Property | Description | Reference |
|---|---|---|
| Appearance | Intense deep-blue solid/solution | wikipedia.orgwikipedia.org |
| Stability | Stable for several weeks at room temperature | wikipedia.org |
| Crystal Form | Forms blue crystals upon cooling to -70 °C | wikipedia.orgwikipedia.org |
| Dimerization | Shows no sign of dimerization even at -100 °C | canada.ca |
| UV-Vis (λmax) | 626 nm (in acetonitrile) | rsc.org |
Unusual and Selective Transformations Mediated by this compound
The unique steric and electronic properties of this compound allow it to participate in highly selective transformations where other, less hindered reagents might react differently.
While the chemistry of benzene (B151609) is dominated by substitution, its heavier phosphorus analogue, 1,3,5-triphosphabenzene, exhibits a greater tendency to undergo addition reactions. ed.ac.uk 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene is known to react with lithium alkoxides in a selective manner. rsc.org In a reaction analogous to what would be expected for this compound, 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene reacts with primary lithium alkoxides in the presence of the corresponding alcohol. rsc.org This reaction results in the formation of novel 2,4,6-tri-tert-butyl-1,3,5-alkoxy-1,3,5-triphosphacyclohexane derivatives. rsc.org This represents a selective addition to the phosphorus-carbon unsaturated ring system. Further treatment of these products with sulfur leads to the oxidation of all phosphorus atoms. rsc.org Similarly, 1,3,5-triphosphabenzenes readily react with alkyl lithium compounds, which add to one of the phosphorus atoms to yield triphosphinanuide salts. researchgate.net
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetic and thermodynamic parameters associated with this compound and its radical underscore the compound's stability and reactivity patterns.
Thermodynamics: A key thermodynamic feature is the remarkable stability of the 2,4,6-tri-t-butylphenoxyl radical. Unlike the analogous 2,4,6-tri-tert-butylphenylthiyl radical, which exists in equilibrium with its dimer (ΔH = -23.3 kcal/mol), the phenoxyl radical shows no evidence of dimerization even at temperatures as low as -100°C. canada.ca This high stability is a direct consequence of the steric hindrance provided by the tert-butyl groups, which makes the formation of a dimer thermodynamically unfavorable.
Kinetics: Kinetic studies using electron spin resonance (ESR) have been performed on the reactions of 2,4,6-tri-tert-butylphenolates. documentsdelivered.com The primary reaction process in the inhibition of autoxidation by the parent phenol involves the abstraction of the hydrogen atom from the hydroxyl group. This is supported by the observation of a significant kinetic isotope effect when this hydrogen is substituted with deuterium. capes.gov.br In reactions with peroxy radicals, the parent phenol consumes approximately two radicals per molecule. capes.gov.br
Thermodynamic and Kinetic Data
| Parameter | Value/Observation | Compound | Reference |
|---|---|---|---|
| Dimerization Enthalpy (ΔH) | No dimerization observed, even at -100 °C | 2,4,6-Tri-t-butylphenoxyl Radical | canada.ca |
| Dimerization Enthalpy (ΔH) | -23.3 kcal/mol | 2,4,6-Tri-t-butylphenylthiyl Radical | canada.ca |
| Kinetic Isotope Effect | Large effect observed upon deuteration of the phenolic hydrogen | 2,4,6-Tri-t-butylphenol | capes.gov.br |
| Stoichiometry with Peroxy Radicals | Reacts with ~2 peroxy radicals per molecule | 2,4,6-Tri-t-butylphenol | capes.gov.br |
Applications of 2,4,6 Tri T Butyl Phenoxy Lithium in Organic Synthesis
Utilization as a Selective Base in Stereoselective Reactions
2,4,6-Tri-t-butyl phenoxy lithium is characterized as a non-nucleophilic base due to the extensive steric hindrance provided by the three tert-butyl groups on the aromatic ring. wikipedia.org This steric shielding effectively prevents the lithium phenoxide from participating in nucleophilic attack at electrophilic carbon centers, a common side reaction with many other basic reagents. wikipedia.org Consequently, its primary role is confined to that of a proton abstractor, a property that is highly sought after in reactions where chemoselectivity and stereoselectivity are paramount.
The utility of bulky, non-nucleophilic bases is well-established in controlling the stereochemical outcome of reactions by influencing the formation of specific enolates or by directing deprotonation at a less sterically accessible site. While specific examples detailing the use of this compound in stereoselective reactions are not extensively documented in publicly available literature, its properties are analogous to other well-known non-nucleophilic bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). These bases are instrumental in generating specific stereoisomers in reactions such as aldol (B89426) condensations and alkylations. The principle involves the base's steric profile dictating the geometry of the resulting enolate (E or Z), which in turn determines the stereochemistry of the final product.
For instance, in the deprotonation of an unsymmetrical ketone, the choice of a sterically hindered base can favor the formation of the kinetic enolate, leading to a specific diastereomer in a subsequent aldol reaction. The large size of the 2,4,6-tri-t-butylphenoxy group would be expected to enhance this effect, making it a potentially powerful tool for chemists seeking to control stereoselectivity.
Table 1: Comparison of Common Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Key Features |
|---|---|---|
| Lithium diisopropylamide (LDA) | ~36 | Widely used, strong, non-nucleophilic base. wikipedia.org |
| Lithium tetramethylpiperidide (LiTMP) | ~37 | Stronger and more sterically hindered than LDA. wikipedia.org |
| This compound | (Not widely reported) | Expected to be a highly sterically hindered, non-nucleophilic base due to the bulky phenoxide. |
| Potassium tert-butoxide | ~17 | Strong, non-nucleophilic base, often used in elimination reactions. wikipedia.org |
Role in the Synthesis of Highly Substituted Organic Frameworks
The synthesis of highly substituted and sterically congested organic frameworks presents a significant challenge in organic chemistry. The 2,4,6-tri-t-butylphenyl group itself is a cornerstone in the construction of such molecules due to its extreme steric bulk. The lithium salt, this compound, can serve as a key nucleophile or precursor in the assembly of these complex structures.
One prominent area of application is in the formation of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. While direct incorporation of the 2,4,6-tri-t-butylphenoxide as a primary linker in common MOFs is not extensively reported, the synthesis of molecules bearing this bulky substituent is crucial for creating novel framework materials. For example, the synthesis of highly hindered 3,3′-bis(2,4,6-tri-tert-butylphenyl)-BINOL-derived phosphoric acids demonstrates the use of a Grignard reagent derived from 2,4,6-tri-tert-butylbromobenzene to introduce the bulky group. rsc.org A similar synthetic strategy employing the corresponding lithium reagent could be envisaged.
Furthermore, the related compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been used to construct a variety of MOFs with interesting properties, highlighting the utility of bulky, tri-substituted aromatic cores in framework chemistry. researchgate.net The synthesis of such complex ligands often involves cross-coupling reactions where a lithium reagent could be a key intermediate.
A notable example of constructing a highly substituted framework involves the synthesis of 2,6-bis(2,4,6-tri-tert-butylphenyl)phenyl derivatives. These syntheses often rely on the reaction of a highly substituted organometallic reagent, such as a Grignard or organolithium compound, with an appropriate electrophile. The extreme steric hindrance of the resulting molecules can lead to unusual bonding and reactivity.
As a Precursor to Advanced Bulky Ligands for Catalysis
One of the most significant applications of this compound is as a precursor for the synthesis of advanced, sterically demanding ligands, particularly phosphines. Bulky phosphine (B1218219) ligands are crucial in homogeneous catalysis, where they are used to tune the electronic and steric properties of metal catalysts, thereby influencing their activity, selectivity, and stability. liv.ac.uksigmaaldrich.com
The synthesis of bulky phosphine ligands often involves the reaction of a phosphorus electrophile, such as PCl₃ or R₂PCl, with a bulky organometallic nucleophile. liv.ac.uk this compound, or more commonly, the corresponding organolithium or Grignard reagent derived from the parent phenol (B47542), can be used to introduce the sterically encumbering 2,4,6-tri-t-butylphenyl group onto a phosphorus center.
For instance, the synthesis of bulky phosphines can be achieved by reacting a halophosphine with an organolithium reagent. The general reaction scheme involves the nucleophilic attack of the organolithium on the phosphorus atom, displacing a halide. The immense steric bulk of the 2,4,6-tri-t-butylphenyl group can stabilize reactive species and create a unique coordination environment around the metal center in the final catalyst.
Table 2: Illustrative Synthesis of a Bulky Phosphine Ligand
| Step | Reactants | Reagent/Conditions | Product |
|---|
The resulting bulky phosphine ligands can then be used to prepare a wide range of transition metal catalysts for various organic transformations, including cross-coupling reactions, hydroformylation, and polymerization. The steric hindrance provided by the 2,4,6-tri-t-butylphenyl group can lead to catalysts with enhanced selectivity and longevity. The synthesis of such ligands is a testament to the importance of sterically demanding building blocks in the design of modern catalysts. researchgate.netmit.edu
Applications in Polymer Chemistry
Initiation of Controlled Polymerization Processes
The utility of 2,4,6-Tri-t-butyl phenoxy lithium as an initiator is anticipated in several controlled polymerization techniques, primarily due to the nucleophilic nature of the phenoxide and the steric bulk that can modulate reactivity and selectivity.
Anionic Polymerization of Vinyl Monomers
Anionic polymerization, a chain-growth polymerization that proceeds via an anionic active center, is a prime candidate for initiation by this compound. In this process, the phenoxide anion would act as the nucleophile, attacking a vinyl monomer to form a new carbanionic species that subsequently propagates the polymer chain.
The initiation step would involve the addition of the phenoxy lithium to a vinyl monomer, such as styrene (B11656) or a methacrylate. The bulky tert-butyl groups are expected to play a crucial role in this process. While potentially slowing down the rate of initiation compared to less hindered initiators like n-butyllithium, this steric hindrance could also offer enhanced control over the polymerization, leading to polymers with a narrow molecular weight distribution, a hallmark of a "living" polymerization. nih.gov The choice of solvent would also be critical, with polar solvents like tetrahydrofuran (B95107) (THF) potentially solvating the lithium cation and increasing the reactivity of the "naked" phenoxide anion.
Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Lactones)
Ring-opening polymerization (ROP) is another area where this compound is expected to be an effective initiator, particularly for cyclic esters like lactones (e.g., ε-caprolactone, lactide). nih.govnih.gov In this mechanism, the phenoxide anion acts as a nucleophile that attacks the carbonyl carbon of the cyclic monomer, leading to the cleavage of the ester bond and the formation of a new propagating species with an alkoxide end-group.
The polymerization of lactones initiated by lithium-based catalysts is a well-established method for producing biodegradable polyesters. psu.edursc.orgrsc.org The bulky nature of the 2,4,6-Tri-t-butyl phenoxy group would likely influence the rate of polymerization and could also impact the stereoselectivity of the polymerization, especially with chiral monomers like lactide. The coordination of the lithium cation to the carbonyl oxygen of the monomer is a key step in the initiation process, and the steric environment around the lithium center can affect this coordination.
Living Polymerization Characteristics and Control Over Polymer Architecture
A significant advantage of using initiators like this compound is the potential to achieve a living polymerization. wikipedia.org In a living polymerization, chain termination and transfer reactions are effectively eliminated, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). iaamonline.org
The steric bulk of the 2,4,6-Tri-t-butyl phenoxy group is anticipated to contribute to the living character of the polymerization in several ways:
Suppression of Side Reactions: The bulky substituent can sterically shield the active propagating center, preventing side reactions that would typically terminate the polymer chain.
Controlled Initiation: A slower, more controlled initiation rate can lead to all polymer chains starting to grow at approximately the same time, resulting in a narrow distribution of chain lengths.
This level of control allows for the synthesis of complex polymer architectures, such as block copolymers. By sequentially adding different monomers after the first monomer has been fully polymerized, it should be possible to create well-defined block structures.
Mechanistic Insights into Polymerization Initiation by Bulky Lithium Phenoxides
The mechanism of initiation by this compound involves the nucleophilic attack of the phenoxide on the monomer. The large steric hindrance provided by the three tert-butyl groups would likely lead to a "monometallic" mechanism, where a single initiator molecule is involved in the initiation step. This is in contrast to some less hindered alkyllithium initiators which can exist as aggregates in solution, leading to more complex initiation kinetics. nih.govresearchgate.net
In the case of ROP of lactones, the mechanism is generally believed to proceed via a coordination-insertion mechanism. The lithium cation coordinates to the carbonyl oxygen of the lactone, activating it towards nucleophilic attack by the phenoxide. The subsequent ring-opening results in the formation of a new lithium alkoxide, which then continues to propagate the polymerization. The bulky phenoxy group remains as the α-end group of the polymer chain.
Comparison with Other Bulky Metal Phenoxide Initiators (e.g., Aluminum Phenoxides, Magnesium Phenoxides)
While this compound itself is not extensively studied, a comparison can be drawn with other bulky metal phenoxide initiators, such as those based on aluminum and magnesium.
| Initiator Type | Metal Center | Typical Polymerization Characteristics |
| Lithium Phenoxides | Li | Generally highly active in both anionic and ring-opening polymerization. Can be prone to aggregation, but bulky substituents can favor monomeric species. |
| Aluminum Phenoxides | Al | Often used as co-initiators or in combination with other reagents. The Lewis acidity of aluminum can play a significant role in activating monomers. They can form stable, well-defined structures that lead to excellent control over polymerization. |
| Magnesium Phenoxides | Mg | Exhibit good activity in the ROP of cyclic esters. The nature of the ligands on the magnesium center significantly influences the catalytic performance. |
The choice of the metal center has a profound impact on the initiator's behavior:
Lewis Acidity: Aluminum is a stronger Lewis acid than lithium, which can lead to different modes of monomer activation.
Aggregation: Lithium alkoxides and phenoxides are known to form aggregates, which can affect their solubility and reactivity. The bulky 2,4,6-Tri-t-butyl phenoxy group would likely reduce the degree of aggregation compared to smaller alkoxides.
Coordination Environment: The coordination number and geometry preferred by the metal center influence the structure of the active species and the stereocontrol of the polymerization.
In essence, while aluminum and magnesium phenoxides often form more complex and robust catalytic systems, the simplicity and high reactivity of lithium-based initiators like this compound make them attractive for specific applications where rapid and controlled polymerization is desired.
Computational and Theoretical Studies of 2,4,6 Tri T Butyl Phenoxy Lithium
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties. For organometallic compounds like 2,4,6-tri-t-butylphenoxy lithium, these methods elucidate electronic structure, predict reactivity, and rationalize experimental observations.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of phenoxides and their related radicals due to its balance of computational cost and accuracy. While direct DFT studies on 2,4,6-tri-t-butylphenoxy lithium are not extensively detailed in the literature, a wealth of information can be derived from computational studies of the closely related 2,4,6-tri-t-butylphenoxyl radical, which is formed by one-electron oxidation of the phenoxide. wikipedia.org The electronic structure of the lithium phenoxide is foundational to the properties of this radical.
DFT calculations, such as those using the B3LYP functional, are employed to optimize the molecular geometry and understand the distribution of electron density. nih.gov In the 2,4,6-tri-t-butylphenoxide anion, the negative charge is not localized solely on the oxygen atom but is delocalized into the aromatic ring, particularly at the ortho and para positions. The three bulky tert-butyl groups enforce a significant steric hindrance around the phenoxy core, influencing the planarity of the ring and the accessibility of the oxygen atom.
Calculations performed on the related 2,4,6-tri-t-butylphenoxyl radical provide benchmark data for bond lengths, which are expected to be similar in the lithium phenoxide, particularly the C-O bond which exhibits partial double bond character due to resonance. electronicsandbooks.com Different DFT methods, such as UBH&HLYP and UMPW1K, have been used to calculate these parameters, showing good agreement with experimental X-ray diffraction data for the radical. rsc.org For instance, the calculated C-O bond length for the radical is approximately 1.244 Å, which is very close to the experimental value of 1.246(2) Å. electronicsandbooks.com This agreement validates the use of these theoretical methods for describing the system's structure.
| Bond | X-ray Experimental (Å) | UB3LYP/6-31G* (Å) | UBH&HLYP/6-31G* (Å) |
| C1-O | 1.246(2) | 1.261 | 1.244 |
This table presents a selection of calculated bond lengths for the 2,4,6-tri-t-butylphenoxyl radical, which serves as a model for the phenoxide moiety. Data sourced from supporting information for Manner et al., 2007. rsc.org
When 2,4,6-tri-t-butylphenoxy lithium undergoes a one-electron oxidation, it forms the stable 2,4,6-tri-t-butylphenoxyl radical. wikipedia.org The distribution of the unpaired electron's spin density in this radical is a key feature that has been extensively studied using computational methods, as it dictates the radical's reactivity.
DFT calculations reveal that the spin density is not confined to the oxygen atom but is significantly delocalized onto the aromatic ring. electronicsandbooks.com Using the UBH&HLYP method, it was calculated that only about 23% of the total unpaired spin density resides on the oxygen atom. electronicsandbooks.com The majority of the remaining spin density is distributed across the aromatic ring, primarily at the ortho and para carbon atoms. electronicsandbooks.com This delocalization is a critical factor in the stability of the radical.
The calculated spin density distribution confirms the canonical resonance structures of phenoxyl radicals. electronicsandbooks.com Negative spin densities are calculated at the ipso- and meta-carbon positions, a common feature in phenoxyl radical systems. electronicsandbooks.com These theoretical findings are crucial for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and for understanding the regioselectivity of the radical's reactions. electronicsandbooks.com
| Atomic Position | Calculated Spin Density (%) |
| Oxygen | 23% |
| Ortho-Carbon (C2/C6) | 22% (total) |
| Para-Carbon (C4) | 27% |
This table summarizes the calculated distribution of unpaired α-spin density in the 2,4,6-tri-t-butylphenoxyl radical using the UBH&HLYP method. The values represent the percentage of the total unpaired spin. Data sourced from Manner et al., 2007. electronicsandbooks.com
Molecular Modeling of Aggregation Phenomena
Organolithium compounds, including lithium phenoxides, are well-known to form aggregates in solution. The degree and nature of this aggregation can profoundly impact the compound's solubility, stability, and reactivity. Molecular modeling is a powerful tool to investigate these aggregation phenomena, which can be complex and difficult to characterize experimentally.
For lithium compounds, aggregation typically occurs through the formation of Li-O-Li bridges, leading to structures such as dimers, trimers, or tetramers. researchgate.net The specific aggregate formed depends on factors like the steric bulk of the organic ligand, the solvent, and the presence of other coordinating species like lithium chloride. researchgate.netresearchgate.net
In the case of 2,4,6-tri-t-butylphenoxy lithium, the immense steric bulk of the three tert-butyl groups on the phenoxy ligand would be expected to heavily influence aggregation. It is likely that this steric hindrance would disfavor the formation of large aggregates, such as tetramers or higher-order structures, which are common for less hindered lithium alkoxides. Instead, lower aggregation states, such as dimers or even monomers, might be favored, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF). researchgate.net While specific molecular modeling studies on the aggregation of 2,4,6-tri-t-butylphenoxy lithium are not widely reported, computational studies on related bulky systems, such as sterically encumbered phosphates, demonstrate the importance of steric factors in directing supramolecular assembly. rsc.org Theoretical calculations could predict the relative thermodynamic stabilities of different aggregate structures (e.g., dimer vs. tetramer) and elucidate the role of solvent molecules in coordinating to the lithium centers.
Theoretical Prediction of Reactivity Pathways and Transition States
A significant application of computational chemistry is the prediction of reaction mechanisms, including the characterization of transition states and the calculation of activation barriers. For 2,4,6-tri-t-butylphenoxy lithium, theoretical studies can map out the energy profiles for its various reactions, such as nucleophilic substitution or oxidation processes.
DFT calculations can be used to model the reaction pathways. For example, in a reaction with an electrophile, a computational model would map the potential energy surface as the reactants approach, pass through a high-energy transition state, and form the final products. The geometry of the transition state provides insight into the mechanism, while the calculated energy barrier (activation energy) allows for the prediction of reaction rates.
Given the known reactivity of the related 2,4,6-tri-t-butylphenoxyl radical in hydrogen atom transfer (HAT) reactions, theoretical models can be particularly useful. researchgate.net Computational studies can predict the transition state for the abstraction of a hydrogen atom from a substrate by the phenoxyl radical, a key step in antioxidant activity and various chemical transformations. wikipedia.org The accuracy of these predictions is highly dependent on the chosen computational method. Extensive benchmarking studies have shown that certain DFT functionals, such as M06-2X and CAM-B3LYP, or more advanced methods like coupled-cluster theory, are necessary to obtain reliable reaction and activation energies for lithium-containing systems. nih.gov These theoretical predictions of reactivity pathways are vital for understanding reaction mechanisms and for the rational design of new synthetic methodologies.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel Derivatives with Tunable Steric and Electronic Properties
The bulky 2,4,6-tri-tert-butylphenyl group provides significant steric shielding, a defining characteristic of this phenoxide. Future research is geared towards the synthesis of novel derivatives where this steric and the electronic environment can be precisely controlled.
One promising avenue involves the strategic modification of the tert-butyl groups. For instance, replacing one or more tert-butyl groups with other bulky alkyl or silyl (B83357) groups could subtly alter the steric profile of the ligand. This could, in turn, influence the aggregation state of the lithium phenoxide and its reactivity in subtle yet predictable ways.
Furthermore, the electronic nature of the phenoxide can be tuned by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring. For example, the incorporation of methoxy (B1213986) or amino groups would increase the electron-donating ability of the phenoxide, potentially enhancing its nucleophilicity. Conversely, the introduction of halo or nitro groups would have the opposite effect, making the phenoxide less nucleophilic but potentially more stable. A "double benzyne" reaction between 1,3-dichloro-2-iodobenzene (B150626) and 2,4,6-t-Bu3C6H2MgBr has been used to synthesize a related bulky terphenyl iodide, which can then be converted to the corresponding lithium derivative and further functionalized to introduce hydroxyl, thiol, azide, or amine groups. nih.gov This methodology could be adapted to create a library of functionalized 2,4,6-tri-t-butylphenoxy lithium derivatives with a wide range of electronic properties.
The synthesis of these new derivatives will likely rely on multi-step organic transformations, starting from functionalized phenols. The subsequent lithiation would then yield the desired novel 2,4,6-tri-t-butylphenoxy lithium derivative.
Table 1: Potential Strategies for Tuning Steric and Electronic Properties
| Modification Strategy | Target Property | Potential Effect on Reactivity |
| Replacement of t-butyl groups with other bulky groups (e.g., triisopropylsilyl) | Steric Hindrance | Fine-tuning of steric bulk to control access to the lithium center. |
| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Electronic Properties | Increased nucleophilicity and reactivity. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Electronic Properties | Decreased nucleophilicity, potentially increased stability and altered catalytic activity. |
| Synthesis of oligomeric or polymeric phenoxides | Supramolecular Structure | Creation of well-defined multimetallic active sites for cooperative catalysis. |
Expanding the Scope of Catalytic Applications
While 2,4,6-tri-t-butylphenoxy lithium has seen use in specific catalytic applications, there is significant potential for its expansion into new areas of catalysis. Its bulky nature can be exploited to control selectivity in a variety of organic transformations.
One area of interest is in polymerization catalysis. The steric bulk of the phenoxide ligand can influence the stereochemistry of the resulting polymer. By modifying the ligand structure, as discussed in the previous section, it may be possible to develop catalysts for the synthesis of polymers with specific tacticities and, consequently, tailored material properties.
Furthermore, the development of "superbases" by combining organolithium compounds with heavier alkali metal alkoxides suggests a pathway to enhance the reactivity of 2,4,6-tri-t-butylphenoxy lithium. researchgate.net The in-situ formation of a more reactive heavy alkali metal phenoxide could open up new catalytic cycles that are not accessible with the lithium salt alone. researchgate.net
The principles of single-atom catalysis, where isolated metal atoms on a support act as the active site, can also provide inspiration. scispace.comnih.gov While 2,4,6-tri-t-butylphenoxy lithium is a molecular species, the concept of using a well-defined, sterically isolated metal center to control reactivity is directly applicable. Future research could explore the immobilization of this and related phenoxides onto solid supports to create robust and recyclable catalysts.
Table 2: Potential New Catalytic Applications
| Catalytic Reaction | Role of 2,4,6-Tri-t-butylphenoxy lithium | Potential Advantage |
| Stereoselective Polymerization | Ligand to control the stereochemistry of monomer insertion. | Synthesis of polymers with controlled tacticity and properties. |
| Cross-Coupling Reactions | Ligand for a transition metal catalyst to control coordination and reactivity. | Improved selectivity and suppression of side reactions. |
| Small Molecule Activation | Component of a bimetallic system for cooperative substrate binding and activation. | Catalytic transformations of traditionally inert small molecules. |
| Asymmetric Catalysis | Chiral modification of the phenoxide ligand for enantioselective transformations. | Synthesis of enantioenriched products. |
Deeper Understanding of Solvent Effects on Reactivity and Aggregation
The aggregation state and reactivity of organolithium compounds are profoundly influenced by the solvent. nih.gov While it is known that 2,4,6-tri-t-butylphenoxy lithium exists as aggregates in solution, a more detailed understanding of the specific structures of these aggregates in different solvents and their respective reactivities is a key area for future research.
Studies on lithium enolates have shown that aggregation can vary significantly between solvents like tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and methyl tert-butyl ether (MTBE). nih.gov For instance, alkylation reactions, which proceed through the monomeric enolate, are exceptionally slow in MTBE due to its poor ability to solvate the lithium cation and break up the aggregates. nih.gov Similar detailed studies on 2,4,6-tri-t-butylphenoxy lithium are needed.
Computational studies can play a crucial role in elucidating the structures of these solvated aggregates and the transition states of their reactions. researchgate.net By combining experimental techniques like NMR spectroscopy and cryoscopy with theoretical calculations, a detailed picture of the solution-state behavior of 2,4,6-tri-t-butylphenoxy lithium can be constructed. This understanding is critical for optimizing reaction conditions and for the rational design of new catalytic systems. For example, understanding the equilibrium between different aggregate states (e.g., dimers, tetramers) and their relative reactivities will allow for the selection of the optimal solvent to favor the desired reaction pathway.
Exploration of Solid-State Reactivity and Functional Materials
The investigation of the solid-state structure and reactivity of 2,4,6-tri-t-butylphenoxy lithium is a largely unexplored frontier. While the crystal structure of the parent phenol (B47542) and its corresponding phenoxyl radical have been determined, the solid-state structure of the lithium salt remains to be fully characterized. rsc.org
Understanding the solid-state packing and intermolecular interactions of 2,4,6-tri-t-butylphenoxy lithium could open up possibilities for its use in solid-state organic synthesis. Reactions performed in the solid state can sometimes lead to different products or selectivities compared to solution-phase reactions due to the constrained environment of the crystal lattice.
Furthermore, the unique properties of this bulky phenoxide could be harnessed in the development of functional materials. For instance, its incorporation into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with tailored porosity and catalytic activity. The bulky nature of the ligand could be used to create large, well-defined pores, while the lithium centers could act as catalytic sites.
The development of advanced functional materials is an interdisciplinary field where the discovery of new molecular building blocks is crucial. ox.ac.uk By exploring the coordination chemistry of 2,4,6-tri-t-butylphenoxy lithium with a variety of metal ions, it may be possible to create new materials with interesting magnetic, optical, or electronic properties. The synthesis of functional materials from carboxylated nanofibrillar cellulose (B213188) and perovskitoids highlights the potential for creating novel materials from carefully designed molecular components. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
